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Compound of Interest

Compound Name: 2-Acetyl-3-methylpyrazine

Cat. No.: B1328917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparative analysis of the spectroscopic properties of pyrazine-2-

carbonitrile and its derivatives. The information presented, encompassing Nuclear Magnetic

Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and

Ultraviolet-Visible (UV-Vis) spectroscopy, provides crucial insights into the structural and

electronic characteristics of these compounds. Such understanding is vital for applications in

medicinal chemistry and materials science.[1]

Spectroscopic Data Comparison
The subsequent tables provide a summary of key spectroscopic data for a series of 5-

substituted pyrazine-2-carbonitrile derivatives. The selected substituents span a range of

electronic effects, from electron-donating to electron-withdrawing groups, to demonstrate their

impact on the spectroscopic properties of the pyrazine ring.[1]

Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃[1]
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Substituent (at C-5) H-3 H-6 Other Protons

-H (Pyrazine-2-

carbonitrile)
8.86 (d, J = 1.6 Hz)

8.72 (dd, J = 2.5, 1.6

Hz)

9.21 (d, J = 2.5 Hz, H-

2)

-CH₃ (5-

methylpyrazine-2-

carbonitrile)

8.65 (s) 8.55 (s) 2.65 (s, 3H, CH₃)

-Br (5-bromopyrazine-

2-carbonitrile)
8.85 (d, J = 1.5 Hz) 8.95 (d, J = 1.5 Hz) -

-NH₂ (5-

aminopyrazine-2-

carbonitrile)

8.35 (d, J = 1.5 Hz) 7.95 (d, J = 1.5 Hz) 5.10 (br s, 2H, NH₂)

-OCH₃ (5-

methoxypyrazine-2-

carbonitrile)

8.40 (d, J = 1.4 Hz) 8.15 (d, J = 1.4 Hz) 4.05 (s, 3H, OCH₃)

Table 2: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃
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Substitue
nt (at C-5)

C-2 C-3 C-5 C-6 CN
Other
Carbons

-H

(Pyrazine-

2-

carbonitrile

)

147.8 144.1 145.5 143.8 117.5 -

-CH₃ (5-

methylpyra

zine-2-

carbonitrile

)

146.5 144.5 155.8 142.1 117.9 21.5 (CH₃)

-Br (5-

bromopyra

zine-2-

carbonitrile

)

146.2 145.8 135.1 145.1 116.8 -

-NH₂ (5-

aminopyra

zine-2-

carbonitrile

)

148.2 138.5 155.2 128.9 118.2 -

-OCH₃ (5-

methoxypy

razine-2-

carbonitrile

)

147.0 135.1 165.4 125.8 117.1
55.8

(OCH₃)

Table 3: FTIR Spectral Data (ν, cm⁻¹)[1]
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Substituent (at
C-5)

ν(C≡N) ν(C=N)
ν(C-H)
aromatic

Other Key
Bands

-H (Pyrazine-2-

carbonitrile)
2240 1583, 1525 3132, 3080

1171, 1089,

1046, 1021, 870

-CH₃ (5-

methylpyrazine-

2-carbonitrile)

2235 1575, 1530 3120, 3060
2925 (C-H

aliphatic)

-Br (5-

bromopyrazine-

2-carbonitrile)

2245 1560, 1510 3140, 3090 1050 (C-Br)

-NH₂ (5-

aminopyrazine-2-

carbonitrile)

2225 1600, 1540 3100, 3040
3450, 3350 (N-H

stretch)

-OCH₃ (5-

methoxypyrazine

-2-carbonitrile)

2230 1590, 1550 3110, 3050
1250 (C-O

stretch)

Table 4: Mass Spectrometry Data (m/z)[1]

Substituent (at C-5) Molecular Ion [M]⁺ Key Fragment Ions

-H (Pyrazine-2-carbonitrile) 105.03 78, 51

-CH₃ (5-methylpyrazine-2-

carbonitrile)
119.05 92, 65

-Br (5-bromopyrazine-2-

carbonitrile)
182.94, 184.94 104, 77

-NH₂ (5-aminopyrazine-2-

carbonitrile)
120.05 93, 66

-OCH₃ (5-methoxypyrazine-2-

carbonitrile)
135.04 104, 92, 77
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Table 5: UV-Vis Spectral Data (in Methanol)[1]

Substituent (at C-5) λmax (nm)
Molar Absorptivity (ε, L
mol⁻¹ cm⁻¹)

-H (Pyrazine-2-carbonitrile) 260, 315 8000, 1200

-CH₃ (5-methylpyrazine-2-

carbonitrile)
265, 320 8500, 1300

-Br (5-bromopyrazine-2-

carbonitrile)
270, 325 9000, 1100

-NH₂ (5-aminopyrazine-2-

carbonitrile)
285, 350 12000, 2500

-OCH₃ (5-methoxypyrazine-2-

carbonitrile)
275, 340 10000, 2000

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III 400 MHz NMR spectrometer or an equivalent

instrument was used.[1]

Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Data Acquisition: Both ¹H and ¹³C NMR spectra were acquired at room temperature.

Data Processing: The obtained Free Induction Decays (FIDs) underwent Fourier

transformation, phase correction, and baseline correction using appropriate software (e.g.,

MestReNova, TopSpin). Chemical shifts (δ) are reported in parts per million (ppm) relative to

TMS.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
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Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or a similar instrument

equipped with a universal attenuated total reflectance (UATR) accessory was utilized.

Sample Preparation: A small amount of the solid sample was placed directly on the ATR

crystal.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Data Processing: The interferogram was Fourier transformed to generate the infrared

spectrum. The spectrum was then baseline-corrected, and the peak positions are reported in

wavenumbers (cm⁻¹).[1]

Mass Spectrometry (MS)

Instrumentation: An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray

ionization (ESI) source or a GC-MS system with an electron ionization (EI) source was

employed.[1]

Sample Preparation (ESI): Samples were dissolved in a suitable solvent like methanol or

acetonitrile to a concentration of approximately 10 µg/mL. This solution was then directly

infused into the ESI source.[1]

Data Acquisition: Mass spectra were recorded in positive ion mode.

Data Processing: The recorded mass spectra were analyzed to identify the molecular ion

peak and characteristic fragment ions.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A recording double-beam spectrophotometer with a photometric accuracy of

±0.02 absorbance units was used.[1]

Sample Preparation: Samples were dissolved in methanol to prepare solutions of known

concentrations (approximately 10⁻⁴ to 10⁻⁵ M).
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Data Acquisition: The absorbance spectrum was recorded over a wavelength range of 200-

400 nm using a 1 cm path length quartz cuvette.

Data Processing: The absorbance spectrum was recorded against a methanol blank. The

wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε)

were determined.[1]
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Caption: General experimental workflow for spectroscopic analysis.
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Caption: Relationship between molecular properties and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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